molecular formula C21H25NO3 B024548 (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate CAS No. 101711-06-2

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate

Cat. No.: B024548
CAS No.: 101711-06-2
M. Wt: 339.4 g/mol
InChI Key: VAZMYEINDVOWBR-UHFFFAOYSA-N
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Description

2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound with a unique structure that combines a quinuclidine moiety with a phenyl group and a glycolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through a series of reactions, including alkylation and cyclization. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the glycolate ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the saturation of the alkyne group to form alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety can act as a ligand, binding to receptors and modulating their activity. The phenyl and glycolate groups can enhance the compound’s binding affinity and specificity, while the alkyne group can participate in additional interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its combination of a quinuclidine core with a phenyl group and a glycolate ester, along with the presence of an alkyne group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101711-06-2

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate

InChI

InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3

InChI Key

VAZMYEINDVOWBR-UHFFFAOYSA-N

SMILES

CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O

Canonical SMILES

CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O

Synonyms

(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate

Origin of Product

United States

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